6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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Overview
Description
6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound is used in various biological studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their properties and applications .
Uniqueness
The uniqueness of 6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10ClF6N5 |
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Molecular Weight |
421.73 g/mol |
IUPAC Name |
6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C16H10ClF6N5/c1-7-11-13(28(27-7)10-5-3-2-4-9(10)17)26-12(25)8(6-24)14(11,15(18,19)20)16(21,22)23/h2-5,26H,25H2,1H3 |
InChI Key |
ZJCNHROBLDFXML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(N2)N)C#N)(C(F)(F)F)C(F)(F)F)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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